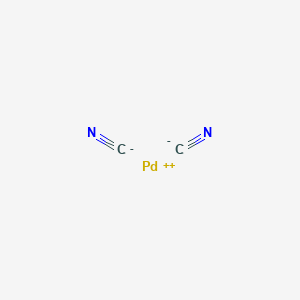

palladium(2+);dicyanide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le dicyanure de palladium(2+), également connu sous le nom de dicyanure de palladium(II), est un composé inorganique de formule chimique Pd(CN)₂. Il se présente sous la forme d'une poudre gris pâle et est un polymère de coordination. Ce composé a été le premier composé de palladium à être isolé à l'état pur. Il a été découvert par W. H. Wollaston en 1804 lors de ses tentatives de produire du platine métallique pur .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Le dicyanure de palladium(2+) peut être synthétisé en ajoutant du cyanure mercurique à une solution préparée en dissolvant du platine impur dans de l'eau régale. Ce processus précipite le cyanure de palladium, qui est ensuite calciné pour récupérer le palladium métallique .

Méthodes de production industrielle

Dans les milieux industriels, le dicyanure de palladium(2+) est produit en faisant réagir des sels de palladium avec des ions cyanure dans des conditions contrôlées. La réaction implique généralement l'utilisation de chlorure de palladium et de cyanure de sodium, ce qui conduit à la formation de dicyanure de palladium(2+) et de chlorure de sodium comme sous-produit .

Analyse Des Réactions Chimiques

Types de réactions

Le dicyanure de palladium(2+) subit diverses réactions chimiques, notamment :

Oxydation : Le dicyanure de palladium(2+) peut être oxydé pour former des composés à un état d'oxydation supérieur.

Réduction : Il peut être réduit en palladium métallique.

Substitution : Le dicyanure de palladium(2+) peut subir des réactions de substitution où les ligands cyanure sont remplacés par d'autres ligands.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent l'oxygène et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrogène gazeux ou le borohydrure de sodium sont utilisés.

Substitution : Des ligands tels que les phosphines ou les amines peuvent remplacer les ligands cyanure dans des conditions appropriées.

Principaux produits formés

Oxydation : Composés de palladium à un état d'oxydation supérieur.

Réduction : Palladium métallique.

Substitution : Complexes de palladium avec différents ligands.

Applications de la recherche scientifique

Le dicyanure de palladium(2+) a un large éventail d'applications dans la recherche scientifique, notamment :

Mécanisme d'action

Le mécanisme d'action du dicyanure de palladium(2+) implique sa capacité à former des complexes de coordination avec divers ligands. Le centre de palladium peut subir des réactions d'addition oxydante, de transmétallation et d'élimination réductrice, ce qui en fait un catalyseur polyvalent en synthèse organique . Les cibles moléculaires et les voies impliquées dépendent de la réaction et des ligands spécifiques utilisés .

Applications De Recherche Scientifique

Palladium(2+);dicyanide has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of palladium(2+);dicyanide involves its ability to form coordination complexes with various ligands. The palladium center can undergo oxidative addition, transmetallation, and reductive elimination reactions, making it a versatile catalyst in organic synthesis . The molecular targets and pathways involved depend on the specific reaction and ligands used .

Comparaison Avec Des Composés Similaires

Composés similaires

- Dicyanure de platine(2+)

- Dicyanure de nickel(2+)

- Dicyanure de cuivre(2+)

Unicité

Le dicyanure de palladium(2+) est unique en raison de sa forte affinité pour les ions cyanure et de sa capacité à former des complexes de coordination stables. Il a une constante de formation plus élevée que les composés similaires, ce qui en fait un catalyseur plus efficace dans diverses réactions .

Propriétés

Formule moléculaire |

C2N2Pd |

|---|---|

Poids moléculaire |

158.45 g/mol |

Nom IUPAC |

palladium(2+);dicyanide |

InChI |

InChI=1S/2CN.Pd/c2*1-2;/q2*-1;+2 |

Clé InChI |

XDASSWBZWFFNPX-UHFFFAOYSA-N |

SMILES canonique |

[C-]#N.[C-]#N.[Pd+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.